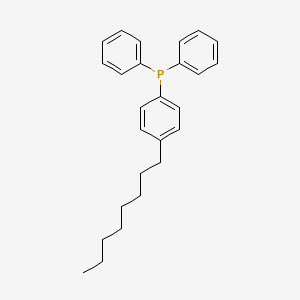

(4-Octylphenyl)(diphenyl)phosphane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65717-70-6 |

|---|---|

Molecular Formula |

C26H31P |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

(4-octylphenyl)-diphenylphosphane |

InChI |

InChI=1S/C26H31P/c1-2-3-4-5-6-9-14-23-19-21-26(22-20-23)27(24-15-10-7-11-16-24)25-17-12-8-13-18-25/h7-8,10-13,15-22H,2-6,9,14H2,1H3 |

InChI Key |

WTPHSHWAPUOGKA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Octylphenyl Diphenyl Phosphane and Analogous Tertiary Phosphanes

Strategies for Carbon-Phosphorus Bond Formation in Tertiary Phosphanes

The formation of the C-P bond is the cornerstone of phosphine (B1218219) synthesis. researchgate.net The most widely employed strategies involve the reaction of phosphorus electrophiles with carbon nucleophiles or, conversely, phosphorus nucleophiles with carbon electrophiles. nih.govacs.org

One of the most versatile and extensively used methods for synthesizing tertiary phosphines is the reaction of halophosphines with organometallic reagents. nih.govliv.ac.uk This approach involves the displacement of a halogen atom, typically chlorine, from a phosphorus center by a carbanionic equivalent. acs.org A variety of organometallic compounds are suitable for this transformation, with Grignard (organomagnesium) and organolithium reagents being the most common due to their high reactivity and commercial availability. nih.govgoogle.com

The general reaction can be represented as: R₂PCl + R'M → R₂PR' + MCl (where M = MgX or Li)

This method's popularity stems from its straightforward nature and the wide availability of starting materials. uj.ac.za For instance, phosphinous halides (R₂PCl) and phosphonous dihalides (RPCl₂) serve as excellent phosphorus-based electrophiles. liv.ac.uk However, the high reactivity of organometallic reagents can limit the reaction's tolerance for certain functional groups. nih.gov

| Organometallic Reagent | Typical Halophosphine | Key Features |

| Grignard Reagents (RMgX) | PCl₃, RPCl₂, R₂PCl | Widely used, versatile, but can be cumbersome for large-scale synthesis. google.com |

| Organolithium Reagents (RLi) | PCl₃, RPCl₂, R₂PCl | Highly reactive; often used for aryl or cyclic phosphines. nih.govuj.ac.za |

| Organozinc Reagents (R₂Zn) | R₂PCl | Milder than Grignard or organolithium reagents. nih.gov |

| Organocadmium Reagents | PCl₃ | Offers selectivity due to milder nucleophilicity compared to Grignard reagents. uj.ac.za |

An alternative classical strategy for C-P bond formation is the reaction of metal phosphides with alkyl or aryl halides. nih.govbeilstein-journals.org In this nucleophilic substitution, a phosphorus-centered anion (a phosphide) acts as the nucleophile, attacking an electrophilic carbon atom of the halide. nih.govrsc.org

The phosphide (B1233454) anions are typically generated by the deprotonation of primary (RPH₂) or secondary (R₂PH) phosphines using a strong base, such as butyllithium (B86547) or other organolithium reagents. rsc.org Lithium, sodium, and potassium phosphides are the most frequently used. rsc.org

The general reaction proceeds as follows:

R₂PH + Base → R₂P⁻M⁺ (Formation of metal phosphide)

R₂P⁻M⁺ + R'X → R₂PR' + MX (Nucleophilic substitution)

This method is particularly effective for synthesizing phosphines with specific alkyl or aryl groups that might be difficult to introduce using organometallic reagents. organic-chemistry.org To prevent the highly reactive and easily oxidizable phosphine product from degrading during purification, it is sometimes protected as a phosphine-borane complex. nih.govbeilstein-journals.org This protection strategy creates a stable intermediate that can be deprotected in a later step. nih.gov

Targeted Synthesis of (4-Octylphenyl)(diphenyl)phosphane

The synthesis of a specific unsymmetrical tertiary phosphine like this compound is effectively achieved by applying the principles of nucleophilic substitution involving organometallic reagents.

The targeted synthesis of this compound is efficiently carried out using a Grignard reaction. This route involves two main steps: the formation of the Grignard reagent from an aryl halide, followed by its reaction with a halophosphine.

Step 1: Formation of the Grignard Reagent First, the organometallic nucleophile, (4-octylphenyl)magnesium bromide, is prepared by reacting 1-(4-bromophenyl)octane with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF).

Step 2: Nucleophilic Substitution The freshly prepared Grignard reagent is then reacted with diphenylchlorophosphine. The nucleophilic (4-octylphenyl) group attacks the electrophilic phosphorus atom of diphenylchlorophosphine, displacing the chloride ion to form the desired C-P bond and yield this compound.

| Reactant 1 | Reactant 2 | Reagent | Product | Byproduct |

| 1-(4-Bromophenyl)octane | Diphenylchlorophosphine | Magnesium (Mg) | This compound | Magnesium Bromide Chloride (MgBrCl) |

This synthetic pathway is a prime example of the Grignard-based nucleophilic substitution described in section 2.1.1 and remains one of the most practical methods for preparing such triarylphosphines. liv.ac.ukgoogle.com

Catalytic Approaches to Phosphane Synthesis

In recent years, research has increasingly focused on developing catalytic methods for phosphine synthesis to enhance efficiency, atom economy, and tolerance of sensitive functional groups. nih.govbeilstein-journals.org

Hydrophosphination involves the addition of a P-H bond from a primary or secondary phosphine across an unsaturated carbon-carbon bond (alkene or alkyne). nih.govbeilstein-journals.org This reaction is an atom-economical method for forming C-P bonds and can be promoted by catalysts. nih.gov

R₂PH + R'CH=CH₂ → R₂P-CH₂CH₂R'

The reaction can proceed via radical mechanisms or, more commonly, through transition metal catalysis. google.com Various metal complexes, including those based on palladium, platinum, nickel, and lanthanides, have been shown to effectively catalyze hydrophosphination. nih.govbeilstein-journals.orgliv.ac.uk The catalytic approach often provides high regio- and stereoselectivity, which is a significant advantage over traditional methods. liv.ac.uk The development of asymmetric hydrophosphination using chiral metal catalysts has also become an important route for producing enantiopure chiral phosphines. nih.govbeilstein-journals.org

P-C and C-C Coupling Methodologies

The construction of the phosphorus-carbon bond is the cornerstone of tertiary phosphane synthesis. Additionally, C-C coupling reactions are often employed to build the carbon framework of the desired substituents prior to their attachment to the phosphorus atom. A variety of powerful coupling strategies have been developed, with palladium-catalyzed reactions and the use of organometallic reagents being particularly prominent.

One of the most widely utilized methods for forming P-C bonds involves the cross-coupling of secondary phosphines or their derivatives with organic halides, catalyzed by transition metals, most notably palladium. For the synthesis of a triarylphosphine like this compound, a common approach would involve the reaction of diphenylphosphine (B32561) with a 4-octyl-substituted aryl halide. The general mechanism for such a palladium-catalyzed cross-coupling reaction is depicted below:

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) intermediate. |

| Ligand Exchange/Base-promoted deprotonation | The secondary phosphine (R₂PH) coordinates to the palladium center, followed by deprotonation with a base to form a phosphido-palladium(II) complex. |

| Reductive Elimination | The aryl and phosphido groups on the palladium center couple and are eliminated as the final tertiary phosphine product, regenerating the Pd(0) catalyst. |

Table 1: Key Features of Palladium-Catalyzed P-C Coupling

| Feature | Description |

|---|---|

| Catalysts | Typically palladium complexes with phosphine ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). |

| Substrates | Aryl or vinyl halides/triflates and secondary phosphines or phosphine oxides. |

| Bases | Inorganic or organic bases such as K₂CO₃, Cs₂CO₃, or triethylamine (B128534) are often required. |

| Solvents | Aprotic polar solvents like THF, dioxane, or toluene (B28343) are commonly used. |

The Kumada coupling , a pioneering cross-coupling reaction, utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst to form a new C-C bond. wikipedia.orgorganic-chemistry.org While primarily a C-C bond-forming reaction, its principles can be adapted for P-C bond formation by reacting a phosphinyl Grignard reagent with an aryl halide, or more commonly, by using a Grignard reagent to introduce a specific organic group to a phosphorus halide. For instance, to synthesize this compound, one could first prepare the 4-octylphenyl Grignard reagent from 1-bromo-4-octylbenzene (B1266205) and magnesium. This Grignard reagent can then be reacted with chlorodiphenylphosphine (B86185) (Ph₂PCl) to form the desired product. mt.comadichemistry.comallen.in

Generalized Grignard Synthesis of a Tertiary Phosphane:

Formation of the Grignard Reagent: 4-Octyl-C₆H₄-Br + Mg → 4-Octyl-C₆H₄-MgBr

Reaction with Chlorophosphine: 4-Octyl-C₆H₄-MgBr + Cl-PPh₂ → (4-Octyl-C₆H₄)PPh₂ + MgBrCl

Similarly, organolithium reagents serve as powerful nucleophiles for the formation of P-C bonds through reaction with halophosphines. The higher reactivity of organolithium reagents compared to Grignard reagents can be advantageous in certain cases. nrochemistry.comyoutube.com

The Sonogashira coupling , another palladium-catalyzed reaction, is renowned for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide. acs.orgwikipedia.orgacs.org While not a direct method for P-C bond formation, it is invaluable for synthesizing complex phosphine ligands where an alkynyl moiety is part of the substituent. For example, a phosphine containing an alkynylphenyl group could be synthesized using this method. researchgate.netthieme-connect.com

Development of Asymmetric Catalytic Synthesis for Chiral Phosphanes

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has propelled the development of asymmetric catalysis. Chiral phosphines are paramount as ligands in a vast number of transition-metal-catalyzed asymmetric reactions. nih.govjst.go.jptcichemicals.comnih.gov Consequently, the development of synthetic routes to P-chiral phosphines—where the phosphorus atom itself is the stereogenic center—is a significant area of research. nih.govresearchgate.net

Early methods for obtaining chiral phosphines often relied on the resolution of racemic mixtures or the use of stoichiometric chiral auxiliaries. However, recent advancements have focused on catalytic asymmetric methods, which are more efficient and atom-economical. researchgate.netmdpi.com

A powerful strategy in the synthesis of P-chiral phosphines involves the use of phosphine-borane complexes as intermediates. nih.govjst.go.jpbeilstein-journals.org These complexes stabilize the phosphine against oxidation and allow for stereoselective transformations at or adjacent to the phosphorus center. For example, the deprotonation of a secondary phosphine-borane complex in the presence of a chiral ligand, such as (-)-sparteine, can create a chiral lithium phosphide-borane. Subsequent reaction with an electrophile can proceed with high enantioselectivity. nih.gov

Another notable approach involves the use of chiral auxiliaries that can be cleaved after the stereoselective introduction of substituents on the phosphorus atom. The ephedrine-based methodology is a classic example. An oxazaphospholidine-borane complex, derived from ephedrine, can undergo sequential, stereocontrolled nucleophilic substitution with organolithium or Grignard reagents. Subsequent removal of the chiral auxiliary yields the P-chiral phosphine-borane. beilstein-journals.orgnih.gov

Table 2: Key Strategies in Asymmetric Catalytic Synthesis of Chiral Phosphanes

| Strategy | Description | Key Features |

|---|---|---|

| Dynamic Kinetic Resolution | A racemic starting material is converted into a single enantiomer of the product. This often involves the enantioselective alkylation of a racemic secondary phosphine in the presence of a chiral catalyst or ligand. | Utilizes chiral ligands like (-)-sparteine; can achieve high enantiomeric excess. |

| Chiral Auxiliary Control | A chiral auxiliary, such as ephedrine, is temporarily attached to the phosphorus precursor to direct the stereoselective introduction of substituents. | Well-established methodology; allows for the synthesis of both enantiomers by choosing the appropriate auxiliary enantiomer. |

| Asymmetric Desymmetrization | A prochiral phosphine is enantioselectively functionalized to create a chiral center. | An efficient way to generate chirality; often catalyzed by chiral organocatalysts or metal complexes. nih.gov |

| Asymmetric C-P Cross-Coupling | The coupling of a secondary phosphine with a prochiral electrophile or the use of a chiral catalyst to control the stereochemistry of the P-C bond formation. | An emerging area with significant potential for the direct synthesis of P-chiral compounds. |

The development of these catalytic asymmetric methods has significantly expanded the toolbox for synthesizing a diverse range of P-chiral phosphine ligands, which are crucial for advancing the field of asymmetric catalysis. sigmaaldrich.com

Protection and Deprotection Strategies

The synthesis of tertiary phosphanes, particularly those that are air-sensitive or require multi-step synthetic sequences, often necessitates the use of protecting groups for the phosphorus atom. A protecting group must be easily introduced, stable to the reaction conditions of subsequent steps, and readily removed under mild conditions to reveal the free phosphine.

Utilization of Phosphane-Borane Complexes as Stable Intermediates

One of the most effective and widely adopted strategies for protecting tertiary and secondary phosphines is the formation of phosphine-borane complexes (R₃P-BH₃). beilstein-journals.orgwikipedia.org These adducts are formed by the reaction of a phosphine with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane dimethyl sulfide (B99878) complex (BH₃·SMe₂). researchgate.net

The P-B dative bond in these complexes is strong, rendering the phosphorus lone pair unavailable for oxidation. Consequently, phosphine-boranes are generally air-stable, crystalline solids that can be handled without the stringent exclusion of oxygen. nih.gov They are also stable to a wide range of reagents and reaction conditions, including chromatography, which simplifies their purification. thieme-connect.com

The utility of phosphine-boranes as stable intermediates is particularly evident in the synthesis of chiral phosphines, as discussed in the previous section. The borane group allows for stereoselective manipulations at the phosphorus center without concomitant oxidation or racemization. jst.go.jptcichemicals.combenthamdirect.com

Deprotection of Phosphane-Borane Complexes

The removal of the borane protecting group is a crucial final step to liberate the free phosphine. This deprotection can be achieved through several methods, primarily involving displacement of the phosphine from the borane by a stronger Lewis base or through reaction with a protic acid.

Table 3: Common Deprotection Methods for Phosphane-Borane Complexes

| Method | Reagents | Conditions | Comments |

|---|---|---|---|

| Amine Displacement | Diethylamine, morpholine, DABCO, polymer-supported piperazine (B1678402) thieme-connect.com | Typically heating in a suitable solvent (e.g., toluene, THF). | The resulting amine-borane complex is often more easily separated from the free phosphine. |

| Acidolysis | Protic acids such as HBF₄, triflic acid (TfOH), or methanesulfonic acid (MsOH). thieme-connect.comtandfonline.com | Generally proceeds at room temperature. | Care must be taken if the phosphine or other functional groups in the molecule are acid-sensitive. |

| In-situ Deprotection | Carbon monoxide (CO) | In the context of carbonylation reactions like hydroformylation, CO can displace the phosphine from the borane complex, allowing for its direct use in catalysis without a separate deprotection step. | This is an elegant approach that avoids the isolation of the potentially sensitive free phosphine. |

The choice of deprotection method depends on the stability of the target phosphine and the other functional groups present in the molecule. The development of mild and efficient deprotection protocols has significantly enhanced the utility of phosphine-boranes as indispensable intermediates in modern phosphine synthesis. tandfonline.comtandfonline.com

Coordination Chemistry of 4 Octylphenyl Diphenyl Phosphane and Its Metal Complexes

General Principles of Phosphane-Metal Coordination

The interaction between a phosphane ligand and a metal center is a classic example of a synergistic bonding model, involving both sigma (σ) donation and pi (π) acceptance. The lone pair of electrons on the phosphorus atom is donated to a vacant d-orbital on the metal, forming a σ-bond. Concurrently, electron density from filled metal d-orbitals can be back-donated into the empty σ* antibonding orbitals of the phosphorus-carbon bonds of the phosphane ligand. This π-backbonding strengthens the metal-phosphorus bond and influences the electronic properties of both the metal center and the ligand. wikipedia.org

The nature and strength of this metal-ligand interaction are governed by the electronic and steric properties of the specific phosphane ligand. umb.edu For (4-Octylphenyl)(diphenyl)phosphane, the presence of the electron-donating octyl group on one of the phenyl rings can subtly modulate its electronic properties compared to the parent triphenylphosphane.

To quantify and compare the properties of different phosphane ligands, chemists have developed several useful parameters.

Tolman Electronic Parameter (TEP): This parameter provides a measure of the electron-donating ability of a phosphane ligand. libretexts.org It is determined experimentally by measuring the A₁ vibrational frequency of the carbonyl (CO) ligands in a standard nickel complex, Ni(CO)₃L, where L is the phosphane ligand being studied. libretexts.org A lower ν(CO) stretching frequency indicates a more electron-donating phosphane, as the increased electron density on the metal center leads to greater π-backbonding into the CO π* orbitals, weakening the C-O bond. libretexts.org While specific TEP data for this compound is not readily available in the literature, it is expected to be a slightly stronger electron donor than triphenylphosphane due to the presence of the electron-releasing octyl group.

Bite Angle: For bidentate or polydentate phosphane ligands, the bite angle is a key parameter. libretexts.org It is defined as the P-M-P bond angle in a chelated metal complex. libretexts.org This parameter is not applicable to the monodentate ligand this compound.

| Parameter | Description | Relevance to this compound |

| Tolman Electronic Parameter (TEP) | Measures the electron-donating ability of a phosphane ligand. | Expected to be a slightly stronger electron donor than triphenylphosphane. |

| Cone Angle | Measures the steric bulk of a phosphane ligand. | Expected to be similar to or slightly larger than triphenylphosphane. |

| Bite Angle | The P-M-P bond angle in a chelated metal complex. | Not applicable as it is a monodentate ligand. |

Complex Formation with Transition Metals

This compound, like other triorganophosphanes, readily forms complexes with a wide variety of transition metals, including but not limited to palladium, platinum, rhodium, and nickel. wikipedia.org The formation of these complexes is typically achieved by reacting the phosphane with a suitable metal precursor, such as a metal halide or a complex with labile ligands. wikipedia.org

As a monodentate ligand, this compound typically coordinates to a metal center through its phosphorus atom in a terminal fashion (κ¹-P). cardiff.ac.uk However, the nature of the substituents on the phosphorus can sometimes lead to more complex coordination behavior. For instance, in certain contexts, an aryl group on a phosphane ligand can interact with a metal center through a π-interaction, although this is less common for simple triarylphosphanes.

In the case of this compound, the primary coordination mode is expected to be a straightforward P-M bond. The long octyl chain is generally considered to be a non-coordinating "ponytail" that primarily influences the solubility of the ligand and its metal complexes in nonpolar organic solvents. This property can be advantageous in certain catalytic applications where reaction homogeneity is desired in such media.

The synthesis of metal complexes of this compound and its analogues generally involves the reaction of the phosphane with a metal salt or a pre-existing metal complex. For example, palladium(II) complexes can be prepared by reacting the phosphane with palladium(II) chloride. wikipedia.org

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an indispensable tool for the characterization of phosphane-containing compounds. wikipedia.org The ³¹P nucleus has a natural abundance of 100% and a spin of ½, resulting in sharp and readily interpretable spectra. wikipedia.org

The chemical shift (δ) of the phosphorus nucleus in the ³¹P NMR spectrum provides valuable information about its electronic environment. acs.org Upon coordination to a metal center, the chemical shift of the phosphane ligand typically undergoes a significant change, known as the coordination shift (Δδ = δcoordinated - δfree). The magnitude and direction of this shift depend on several factors, including the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. acs.org For complexes of this compound, the ³¹P NMR spectrum would be expected to show a single resonance (in the absence of coupling to other nuclei) shifted downfield from that of the free ligand, indicative of coordination. Coupling to other NMR-active nuclei, such as ¹⁹⁵Pt or ¹⁰³Rh, can provide further structural information.

X-ray crystallography provides definitive proof of the three-dimensional structure of a metal complex in the solid state. rsc.org For complexes of this compound, a crystal structure would reveal precise information about bond lengths (e.g., M-P, M-other ligands) and bond angles, which are crucial for understanding the steric and electronic effects of the phosphane ligand.

Information regarding the chemical compound "this compound" is not available in the public domain.

Therefore, it is not possible to provide a detailed article on the "," including the requested sections on "Ligand Dissociation and Association Dynamics" and "Hemilability in Coordination Systems," as there is no available data to support such a discussion.

General principles of coordination chemistry suggest that the electronic and steric properties of the 4-octylphenyl group would influence the behavior of the phosphane ligand in a metal complex. The long alkyl chain would increase its lipophilicity, potentially affecting the solubility and catalytic activity of its complexes in nonpolar solvents. However, without specific studies on this compound, any discussion would be purely speculative and would not meet the required standards of a scientifically accurate and informative article.

It is recommended to consult specialized chemical research databases or publications that may have proprietary information on this compound if it has been synthesized and studied in a private or industrial research setting.

Future Research Directions in 4 Octylphenyl Diphenyl Phosphane Chemistry

Exploration of Novel Synthetic Routes and Protecting Group Strategies

The efficient and versatile synthesis of (4-Octylphenyl)(diphenyl)phosphane is paramount for its widespread application. While classical approaches provide a foundation, future research should focus on developing more sustainable, efficient, and scalable synthetic methodologies.

A common route to analogous triarylphosphines involves the Grignard reaction. rsc.org For instance, the synthesis of (4-butylphenyl)diphenylphosphine can be achieved via the reaction of a Grignard reagent derived from 4-chlorobutylbenzene with chlorodiphenylphosphine (B86185). A similar strategy can be envisioned for this compound, starting from 1-bromo-4-octylbenzene (B1266205). Future work should aim to optimize this route, exploring various reaction conditions to maximize yield and purity.

Beyond established methods, the investigation of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi couplings, could offer milder and more functional-group-tolerant pathways. sigmaaldrich.comnih.gov These reactions could involve the coupling of a (4-octylphenyl)boronic acid or a (4-octylphenyl)zinc reagent with diphenylphosphine (B32561) oxide, followed by reduction.

Furthermore, the introduction of functional groups onto the octyl chain would significantly expand the utility of this phosphine (B1218219) ligand. This necessitates the exploration of protecting group strategies. For example, if a hydroxyl group were to be incorporated into the octyl chain to create a more complex ligand, it would need to be protected during the phosphine synthesis to prevent it from reacting with the Grignard or organolithium reagents typically used. masterorganicchemistry.comlibretexts.org The use of silyl (B83357) ethers or other acid-labile protecting groups could be investigated for this purpose. libretexts.org Future research should focus on developing orthogonal protecting group strategies that allow for the selective modification of the octyl chain without interfering with the phosphorus center.

Development of Advanced Coordination Chemistry Motifs

The coordination chemistry of this compound with various transition metals is a fertile ground for discovery. The electronic and steric properties of this ligand are expected to be similar to other triarylphosphines, but the long octyl chain could lead to unique packing effects in the solid state and self-assembly in solution. nih.govnih.gov

Future research should involve the systematic synthesis and characterization of a wide range of metal complexes of this compound. This would include complexes with late transition metals such as palladium, platinum, rhodium, and gold, which are of significant interest in catalysis. rsc.orgresearchgate.netmdpi.com Characterization using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry will be crucial to elucidate the coordination modes, bond parameters, and solution behavior of these complexes.

Of particular interest would be the exploration of supramolecular chemistry driven by the lipophilic octyl chains. In nonpolar solvents, intermolecular van der Waals interactions between the octyl groups could lead to the formation of well-defined aggregates or micelles. rsc.org This could be exploited to create novel catalytic systems with unique reactivity and selectivity within these confined environments. Furthermore, the synthesis of multimetallic complexes or coordination polymers incorporating this compound as a bridging or terminal ligand could lead to materials with interesting electronic and photophysical properties.

Expansion into New Catalytic Transformations and Process Optimization

A primary driver for the development of new phosphine ligands is their application in homogeneous catalysis. This compound, as a lipophilic analogue of triphenylphosphine, is a prime candidate for use in a variety of catalytic reactions, particularly palladium-catalyzed cross-coupling reactions. sigmaaldrich.comresearchgate.netrsc.org

Future research should focus on evaluating the performance of this compound-based catalysts in well-established reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. sigmaaldrich.com The increased lipophilicity imparted by the octyl group could enhance the solubility of the catalyst in nonpolar reaction media, potentially leading to higher catalytic activity and easier product separation, especially in reactions involving nonpolar substrates. This could be particularly advantageous in industrial settings where catalyst recycling is a major concern.

Beyond these standard cross-coupling reactions, the unique properties of this ligand could be leveraged in other catalytic transformations. For example, its application in hydroformylation, hydrogenation, or polymerization reactions could be explored. Process optimization will be a key aspect of this research, involving the systematic screening of reaction parameters such as catalyst loading, temperature, solvent, and base to maximize the efficiency and selectivity of the catalytic systems. The development of biphasic catalytic systems, where the catalyst is sequestered in a separate phase from the products, would be a particularly promising avenue for future investigation, enabled by the distinct solubility characteristics of the ligand.

Integration of Advanced Computational Techniques for Predictive Design and Optimization

Computational chemistry offers powerful tools for understanding and predicting the behavior of catalysts, thereby accelerating the design of more efficient systems. manchester.ac.uk Density Functional Theory (DFT) has emerged as a particularly valuable method for studying the electronic and steric properties of phosphine ligands and their influence on catalytic activity. manchester.ac.ukconicet.gov.armasterorganicchemistry.com

Future research should integrate DFT calculations to model this compound and its transition metal complexes. These studies can provide insights into key parameters such as the Tolman electronic parameter (TEP) and the cone angle, which are crucial for rationalizing and predicting catalytic performance. manchester.ac.uk By comparing the calculated properties of this compound with those of well-established phosphine ligands, researchers can make informed decisions about its potential applications in specific catalytic reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.